molecular formula C17H14F3NO2 B4554975 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one

1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one

Cat. No.: B4554975
M. Wt: 321.29 g/mol
InChI Key: GIRDUHBHBQVBQK-MDZDMXLPSA-N
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Description

1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a useful research compound. Its molecular formula is C17H14F3NO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.09766318 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intervalence Charge Transfer and Redox Properties

Research has highlighted the unique intervalence charge transfer (IVCT) properties in compounds related to 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one, especially when linked with vinylene and phenylene-vinylene bridges. Such studies have provided insights into the electronic interactions and redox behaviors of these compounds, showcasing their potential in developing advanced materials with tailored electrical properties (Barlow et al., 2005).

Synthesis and Molecular Design

The synthesis and molecular design involving this compound derivatives have been explored to develop novel redox-active systems. These systems leverage the sterically protecting groups carrying reversible redox sites, showcasing potential applications in creating complex redox systems (Tsuji et al., 1999).

Corrosion Inhibition

Another area of application is in corrosion inhibition, where derivatives of this compound have demonstrated significant efficacy. Studies have shown that these compounds can inhibit the corrosion of metals in acidic environments, with the potential for application in protecting industrial infrastructure (Bentiss et al., 2009).

Polymorphic and Crystal Structure Analysis

Investigations into the polymorphic and crystal structures of compounds closely related to this compound have shed light on their polarized molecular-electronic structures and supramolecular aggregation. This knowledge aids in understanding how molecular design influences material properties, which is crucial for the development of novel materials with specific functions (Low et al., 2004).

Antimicrobial Activities

The compound and its derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This opens potential applications in the development of new antimicrobial agents for medical and sanitary applications (Bektaş et al., 2010).

Antioxidant Activities

Research on the antioxidant activities of 2'-aminochalcone derivatives, which share structural similarities with this compound, has provided insights into their potential as antioxidants. These findings could contribute to the development of novel antioxidant agents for various applications (Sulpizio et al., 2016).

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c1-23-15-7-5-12(6-8-15)16(22)9-10-21-14-4-2-3-13(11-14)17(18,19)20/h2-11,21H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDUHBHBQVBQK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.